molecular formula C8H7N3O B2412300 7-aminophthalazin-1(2H)-one CAS No. 1036388-96-1

7-aminophthalazin-1(2H)-one

Cat. No.: B2412300
CAS No.: 1036388-96-1
M. Wt: 161.164
InChI Key: JFOKAVANPDEBKA-UHFFFAOYSA-N
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Description

7-Aminophthalazin-1(2H)-one is a heterocyclic compound with a unique structure that includes both an amino group and a lactam ring. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-aminophthalazin-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with phthalic anhydride, followed by cyclization and subsequent amination.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.

    Substitution: It can participate in substitution reactions, where the amino group or other positions on the ring are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

7-Aminophthalazin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-aminophthalazin-1(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

    Phthalazine: A structurally related compound with similar chemical properties.

    Phthalazinone: Another related compound with a lactam ring but lacking the amino group.

Uniqueness: 7-Aminophthalazin-1(2H)-one is unique due to the presence of both an amino group and a lactam ring, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-amino-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-6-2-1-5-4-10-11-8(12)7(5)3-6/h1-4H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOKAVANPDEBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036388-96-1
Record name 7-amino-1,2-dihydrophthalazin-1-one
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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